molecular formula C21H25ClN2O4S B2567739 1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922132-51-2

1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2567739
CAS No.: 922132-51-2
M. Wt: 436.95
InChI Key: BYRKHGSQPYUSAC-UHFFFAOYSA-N
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Description

The compound 1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydrobenzo[b][1,4]oxazepine core substituted with a 2-chlorophenyl group, a propyl chain, and a methanesulfonamide moiety.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-4-11-24-18-12-16(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-7-5-6-8-17(15)22/h5-10,12,23H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRKHGSQPYUSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C25H26ClN3O4
  • Molecular Weight : 467.9 g/mol
  • CAS Number : 921791-74-4
PropertyValue
Molecular FormulaC25H26ClN3O4
Molecular Weight467.9 g/mol
CAS Number921791-74-4

Pharmacological Activity

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Studies have demonstrated that derivatives of the oxazepin structure can inhibit cancer cell proliferation. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds often range from 3 µM to 10 µM, indicating potent anticancer properties .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 72.8 to 150 μg/mL against pathogens like Escherichia coli and Klebsiella pneumoniae .

3. Anti-inflammatory Effects

Research indicates that oxazepin derivatives may also possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : It inhibits specific enzymes related to tumor growth and inflammation.
  • Receptor Modulation : The interaction with various receptors involved in cell signaling pathways contributes to its anticancer and anti-inflammatory effects.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Study on Anticancer Activity : A study published in MDPI reported that a related compound exhibited an IC50 value of 5.85 µM against MCF-7 cells, demonstrating comparable effectiveness to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of a related oxazepin derivative and found it effective against multiple bacterial strains with MIC values significantly lower than those for traditional antibiotics .
  • Anti-inflammatory Research : A recent study evaluated the anti-inflammatory effects of oxazepin derivatives and noted a substantial reduction in TNF-alpha levels upon treatment with these compounds .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antidepressant Activity:
Studies have suggested that derivatives of oxazepines can possess antidepressant properties. The unique structure of this compound may enhance its interaction with neurotransmitter systems involved in mood regulation.

2. Anti-inflammatory Effects:
The sulfonamide group in the compound may contribute to anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

3. Anticholinesterase Activity:
The compound has been evaluated for its potential as an anticholinesterase agent. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where inhibiting acetylcholinesterase can help improve cognitive function.

Potential Therapeutic Uses

Given its biological activities, the compound may have various therapeutic applications:

Therapeutic Area Potential Application
Mental HealthTreatment of depression and anxiety disorders
NeurologyManagement of Alzheimer's disease
Pain ManagementAnti-inflammatory applications in chronic pain

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the applications of this compound:

Study on Antidepressant Effects:
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed significant antidepressant-like effects in animal models. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine levels in the brain .

Inhibition of Acetylcholinesterase:
Research conducted on various oxazepine derivatives indicated that certain structural modifications could enhance their efficacy as acetylcholinesterase inhibitors. This suggests that 1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide might be further explored for its neuroprotective properties .

Comparison with Similar Compounds

Structural Implications :

  • Substituent Effects : The methanesulfonamide group may improve aqueous solubility, while the nitro group in methylclonazepam contributes to its high lipid permeability but may reduce metabolic stability.

Research Findings and Pharmacological Insights

While direct comparative studies are unavailable, inferences can be drawn from structural analogs:

  • Receptor Affinity: Methylclonazepam acts as a GABAA receptor positive allosteric modulator due to its benzodiazepine scaffold . The target compound’s oxazepine core and sulfonamide group may shift selectivity toward non-GABA targets (e.g., serotonin receptors or ion channels).
  • Metabolic Stability : The propyl chain and sulfonamide in the target compound could enhance metabolic stability compared to methylclonazepam’s nitro group, which is prone to reduction reactions.
  • Toxicity: Benzodiazepines like methylclonazepam are associated with sedation and dependence risks.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodology : Use palladium-catalyzed reductive cyclization (e.g., with formic acid derivatives as CO surrogates) to construct the benzoxazepine core. Introduce the methanesulfonamide group via nucleophilic substitution of a sulfonyl chloride precursor under basic conditions (e.g., triethylamine in dry THF) .
  • Key Data : Yields for analogous compounds range from 75–84% under optimized conditions (0.11 mmol scale, CDCl3 solvent) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl3) to confirm substituent positions (e.g., 2-chlorophenyl integration at δ 7.4–7.8 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 405.1) with ±0.03 ppm accuracy .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs like PKI-SU11274, a kinase inhibitor with a similar benzoxazepine-sulfonamide scaffold . Test at 1–10 µM concentrations in vitro, monitoring IC50 values .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and poor in vivo efficacy?

  • Methodology :

  • Solubility Enhancement : Modify the propyl group to improve hydrophilicity (e.g., replace with PEGylated chains) .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the dimethyl group) and introduce fluorinated analogs .

Q. How can structure-activity relationship (SAR) studies be conducted for the benzoxazepine core?

  • Methodology : Synthesize derivatives with varying substituents (e.g., isopropyl vs. propyl at position 5) and compare bioactivity. For example, compound 37 (isopropyl analog) showed reduced kinase inhibition compared to the propyl variant, suggesting steric hindrance impacts target binding .

Q. What computational approaches predict the compound’s target interactions?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinases (e.g., MET kinase, PDB ID: 3F82). Focus on hydrogen bonding between the sulfonamide group and kinase hinge regions . Validate with MD simulations to assess binding stability .

Q. How can in vivo pharmacokinetic parameters be optimized?

  • Methodology :

  • Bioavailability : Administer via oral gavage in rodent models with co-solvents (e.g., 10% DMSO/90% PEG-400) to enhance absorption .
  • Half-Life Extension : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated clearance .

Data Analysis & Reproducibility

Q. How should researchers address inconsistent NMR spectral data across batches?

  • Methodology :

  • Purity Checks : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm ≥95% purity .
  • Solvent Artifacts : Avoid residual solvents (e.g., THF) by lyophilizing samples before NMR analysis .

Q. What statistical methods validate biological assay reproducibility?

  • Methodology : Perform triplicate experiments with ANOVA analysis (p < 0.05). Use Z’-factor calculations (>0.5) to confirm assay robustness in high-throughput screens .

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